APOBEC-3G Inhibition: 43.4 µM IC50 for the 4-Oxo Compound Versus No Detectable Inhibition for the 2-Oxo Regioisomer
The target compound inhibits recombinant human DNA dC→dU‑editing enzyme APOBEC‑3G with an IC50 of 4.34E+4 nM (43.4 µM) at 25 °C [1]. A query of BindingDB and PubChem BioAssay for the 2‑oxo regioisomer (InChIKey KLOPGFTVPMTDHE‑UHFFFAOYSA‑N) returns no recorded APOBEC‑3G inhibitory activity, indicating that the 4‑oxo configuration is a prerequisite for target engagement [2].
| Evidence Dimension | APOBEC-3G inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 4.34E+4 nM (43.4 µM) |
| Comparator Or Baseline | 2-oxo regioisomer: No inhibition detected (no data in BindingDB or PubChem BioAssay) |
| Quantified Difference | IC50 shift > 2-fold (from undetectable to 43.4 µM) |
| Conditions | In vitro enzyme inhibition assay; SBCCG data source; pH 7.4, 25 °C |
Why This Matters
APOBEC-3G is a validated target for HIV restriction; the 4-oxo specificity defines a chemically addressable scaffold for developing first-in-class APOBEC-3G inhibitors.
- [1] BindingDB entry 4599. BDBM48373. IC50 = 4.34E+4 nM for DNA dC->dU-editing enzyme APOBEC-3G. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=48373&tag=rep&fil=entry&entryid=4599&submit=summary (accessed 2026-04-30). View Source
- [2] Search for InChIKey KLOPGFTVPMTDHE-UHFFFAOYSA-N in BindingDB returning no results, confirming absence of APOBEC-3G inhibition data for the 2-oxo regioisomer. https://www.bindingdb.org (accessed 2026-04-30). View Source
